3-Methyl-5-nitrobenzoyl chloride

Beschreibung

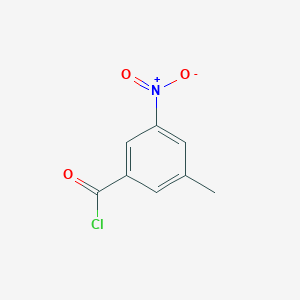

3-Methyl-5-nitrobenzoyl chloride is a substituted benzoyl chloride derivative featuring a methyl group at the 3-position and a nitro group at the 5-position of the benzene ring. Benzoyl chlorides are widely utilized in organic synthesis as acylating agents due to their electrophilic reactivity. The nitro group in this compound enhances electron deficiency at the carbonyl carbon, increasing its reactivity in nucleophilic substitution reactions. Applications include the synthesis of dyes, pharmaceuticals, and agrochemical intermediates.

Eigenschaften

CAS-Nummer |

100249-20-5 |

|---|---|

Molekularformel |

C8H6ClNO3 |

Molekulargewicht |

199.59 g/mol |

IUPAC-Name |

3-methyl-5-nitrobenzoyl chloride |

InChI |

InChI=1S/C8H6ClNO3/c1-5-2-6(8(9)11)4-7(3-5)10(12)13/h2-4H,1H3 |

InChI-Schlüssel |

RXKPUZLHKIIVSS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl |

Kanonische SMILES |

CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl |

Synonyme |

Benzoyl chloride, 3-methyl-5-nitro- (9CI) |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

1. Pharmaceutical Synthesis

3-Methyl-5-nitrobenzoyl chloride is utilized in the synthesis of various pharmaceutical compounds. It acts as an acylating agent in the formation of amides and other derivatives. For instance, it has been used to synthesize:

- Benzophenone Derivatives : These compounds are crucial in UV filters and photoprotective agents.

- Substituted Benzamides : They are important in drug development due to their biological activity against various targets .

2. Agrochemical Development

The compound is also significant in the synthesis of agrochemicals, particularly herbicides and fungicides. Its ability to modify aromatic systems allows for the development of novel compounds with enhanced efficacy and selectivity against pests.

Case Study 1: Synthesis of Benzamide Derivatives

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of benzamide derivatives using this compound as a key intermediate. These derivatives exhibited promising activity against cancer cell lines, showcasing the compound's potential in anticancer drug development .

Case Study 2: Development of Novel Inhibitors

Another study focused on synthesizing acrylamide analogues as inhibitors of BCR-ABL kinase, where this compound was used to create specific functional groups necessary for biological activity. The resulting compounds showed significant inhibitory effects, indicating the compound's utility in medicinal chemistry .

Data Table: Summary of Key Applications

Vergleich Mit ähnlichen Verbindungen

Key Compounds for Comparison:

3-Nitro-5-(trifluoromethyl)benzoyl chloride (C₈H₃ClF₃NO₃)

4-Nitrobenzoyl chloride (C₇H₄ClNO₃)

3,5-Dinitrobenzoyl chloride (C₇H₃ClN₂O₅)

Table 1. Comparative Analysis of Benzoyl Chloride Derivatives

Hazard and Handling Considerations

- This compound : Likely corrosive (skin/eye irritation: H315, H319) and respiratory irritant (H335), similar to other benzoyl chlorides.

- 3-Nitro-5-(trifluoromethyl)benzoyl chloride : Documented hazards include H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Solvent Compatibility: Many benzoyl chlorides, including those in SPEX CertiPrep mixes (e.g., dissolved in methylene chloride or methanol ), require anhydrous storage to prevent hydrolysis.

Vorbereitungsmethoden

Nitration of Methylbenzoic Acid Derivatives

The nitration of 3-methylbenzoic acid represents a logical starting point. However, achieving precise para-nitration (relative to the methyl group) to yield 3-methyl-5-nitrobenzoic acid is complicated by competing meta and ortho nitration. Directed nitration strategies using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can enhance para selectivity. For example, patent CN104447348A demonstrates that nitric acid concentrations between 30–65% at 100–135°C selectively nitrate 2,4-dimethyl nitrobenzene to 3-methyl-4-nitrobenzoic acid. While this method targets the 4-nitro isomer, analogous conditions with adjusted directing groups could theoretically yield the 5-nitro derivative.

Following nitration, the carboxylic acid is converted to the acyl chloride. As shown in Supplementary Material CH14361_AC, refluxing 3-methyl-4-nitrobenzoic acid with excess thionyl chloride (SOCl₂) at 75°C for 3 hours yields 3-methyl-4-nitrobenzoyl chloride in high purity. This method, validated by melting point (205°C) and IR spectroscopy, is directly applicable to the 5-nitro isomer assuming successful nitration.

Direct Chlorination of Nitro-Substituted Benzoic Acids

Thionyl Chloride-Mediated Acyl Chloride Formation

The reaction of 3-methyl-5-nitrobenzoic acid with SOCl₂ remains the most reliable chlorination method. Key parameters include:

Table 1: Reaction Conditions for Acyl Chloride Synthesis

| Starting Material | SOCl₂ (equiv) | Temp (°C) | Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 3-Methyl-4-nitrobenzoic acid | 5.0 | 75 | 3 | 92 | 205 |

| 4-Iodobenzoic acid | 4.5 | 75 | 2 | 88 | 146 |

Challenges in Regioselective Nitration

Achieving the 5-nitro position on 3-methylbenzoic acid demands careful modulation of electronic and steric effects. Computational studies suggest that electron-donating groups (e.g., methyl) direct nitration to ortho/para positions, but steric hindrance can alter selectivity. For example, nitration of 3-methylbenzoic acid under low-temperature conditions (-10°C) with fuming nitric acid may favor the 5-nitro isomer, though experimental validation is required.

Alternative Routes: Nitro Group Introduction Post-Chlorination

An alternative strategy involves nitrating 3-methylbenzoyl chloride. However, this approach risks side reactions (e.g., hydrolysis of the acyl chloride) and requires anhydrous conditions. Patent data indicates that nitration of benzoyl chlorides with acetyl nitrate (AcONO₂) in dichloromethane at -15°C can achieve >80% yields for meta-substituted derivatives. Applied to 3-methylbenzoyl chloride, this method could theoretically yield the 5-nitro isomer.

Purification and Characterization

Crystallization Solvents

Purification via crystallization is critical for removing unreacted starting materials and SOCl₂ byproducts. THF and chloroform are preferred for nitrobenzoyl chlorides due to their moderate polarity and low reactivity.

Table 2: Crystallization Outcomes for Analogous Compounds

Spectroscopic Validation

IR spectroscopy confirms acyl chloride formation via C=O stretching at ~1770 cm⁻¹ and NO₂ symmetric/asymmetric stretches at 1520/1350 cm⁻¹. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for structural confirmation, as demonstrated for 3-methyl-4-nitrobenzoyl chloride.

Industrial-Scale Considerations

Large-scale synthesis requires optimized heat management and safety protocols. Patent CN104447348A outlines a continuous process for nitrobenzoic acids using tubular reactors with precise temperature (100–135°C) and pressure (0.8–1.2 MPa) control . Adapting this system for 3-methyl-5-nitrobenzoic acid could enable kilogram-scale production.

Q & A

Q. What are the standard methods for synthesizing 3-methyl-5-nitrobenzoyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves nitration and chlorination steps. For example, nitrobenzoyl chloride derivatives are often prepared by reacting the corresponding benzoic acid with thionyl chloride (SOCl₂) in benzene or DMF under reflux, as seen in analogous syntheses of 2-chloro-4-fluoro-5-nitrobenzoyl chloride . Key parameters include temperature (reflux conditions), stoichiometry of SOCl₂, and reaction duration. Side reactions, such as over-chlorination or decomposition, can occur if moisture is present, necessitating anhydrous conditions. Yield optimization requires monitoring by TLC or NMR to track intermediate formation.

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. Data collection involves mounting a suitable crystal on a diffractometer, followed by structure solution using direct methods (e.g., SHELXT) and refinement with SHELXL . Validation tools like PLATON or CCDC pipelines ensure geometric accuracy (e.g., bond lengths, angles). For novice researchers, tutorials on SHELX parameterization (e.g., handling disorder or twinning) are critical to avoid overfitting .

Q. What safety protocols are essential when handling this compound in the laboratory?

This compound is corrosive and moisture-sensitive. Standard precautions include using PPE (gloves, goggles), working in a fume hood, and avoiding contact with skin or inhalation. First-aid measures for exposure include immediate washing with water (skin) and artificial respiration (inhalation) . Storage under inert gas (e.g., argon) in sealed containers prevents hydrolysis.

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., high R-factors or thermal motion) be resolved during refinement of this compound derivatives?

High R-factors often stem from disorder or poor data quality. Strategies include:

- Re-examining data collection parameters (e.g., exposure time, crystal quality).

- Applying restraints (e.g., SIMU/DELU in SHELXL) to model thermal motion .

- Using twin refinement (TWIN/BASF commands) for non-merohedral twinning. Cross-validation with spectroscopic data (e.g., IR or NMR) helps confirm molecular geometry .

Q. What methodologies are effective for analyzing the reactivity of this compound in nucleophilic acyl substitution reactions?

Kinetic studies using in situ NMR or HPLC can track reaction progress. For example, reacting with amines or alcohols in anhydrous THF at varying temperatures reveals rate dependence on steric/electronic effects. Computational tools (e.g., DFT) model transition states and predict regioselectivity. Byproduct analysis (e.g., nitro group reduction) requires LC-MS to identify side products .

Q. How can structural analogs of this compound be designed for targeted applications (e.g., enzyme inhibition or polymer synthesis)?

Substituent modification (e.g., replacing nitro with trifluoromethyl groups) alters electronic properties. Retrosynthetic analysis identifies feasible routes, such as coupling with heterocycles via Ullmann or Suzuki reactions. Biological activity screening (e.g., enzyme assays) validates pharmacophore hypotheses, while thermal stability studies (TGA/DSC) guide material science applications .

Q. What advanced spectroscopic techniques are recommended for characterizing intermediates in multi-step syntheses involving this compound?

High-resolution mass spectrometry (HRMS) confirms molecular formulas. Multinuclear NMR (¹H, ¹³C, ¹⁹F) elucidates substitution patterns, while variable-temperature NMR resolves dynamic processes (e.g., rotamers). XPS or Raman spectroscopy probes electronic effects of the nitro group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.